2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide
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Overview
Description
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Preparation of Pentafluorobenzoyl Chloride: This is achieved by reacting pentafluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of N-Methoxy-N-methylbenzamide: The pentafluorobenzoyl chloride is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine (TEA) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The electron-withdrawing fluorine atoms enhance the compound’s ability to form strong interactions with target molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluoroanisole: Similar in structure but lacks the amide functionality.
2,3,4,5,6-Pentafluoroaniline: Contains an amino group instead of the methoxy and methyl groups.
2,3,4,5,6-Pentafluorobenzonitrile: Contains a nitrile group instead of the amide functionality.
Uniqueness
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both methoxy and methyl groups attached to the amide nitrogen. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Biological Activity
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative notable for its unique chemical properties due to the presence of multiple fluorine atoms. This compound has garnered interest in various fields including medicinal chemistry, biochemistry, and materials science due to its stability and potential biological activities.
The molecular structure of this compound includes:
- Fluorine Atoms : The five fluorine atoms significantly influence the compound's reactivity and interaction with biological targets.
- Methoxy and Methyl Groups : These groups contribute to the compound's lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through:
- Hydrogen Bonding : Facilitates strong interactions with target proteins or enzymes.
- Van der Waals Forces : Enhances binding affinity to biological targets.
- Electrostatic Interactions : The electron-withdrawing nature of fluorine enhances the compound's reactivity towards nucleophiles in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
This compound has been investigated as a potential enzyme inhibitor. Its structural features allow it to effectively bind to active sites of various enzymes, potentially leading to significant inhibitory effects.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties. For instance:
- Compounds with similar fluorinated structures have shown moderate to good antimicrobial activity against various microorganisms with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Case Studies and Research Findings
- Inhibition Studies : A study conducted on related compounds demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values indicating effective inhibition compared to standard drugs .
- Molecular Docking Analysis : Molecular docking simulations have shown that this compound can form strong interactions at enzyme active sites. The binding energies calculated suggest a favorable interaction profile that could translate into potent biological activity .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,3,4,5,6-Pentafluoroanisole | Lacks amide functionality | Limited biological activity |
2,3,4,5,6-Pentafluoroaniline | Contains amino group | Moderate enzyme inhibition |
2,3,4,5,6-Pentafluorobenzonitrile | Contains nitrile group | Variable activity depending on context |
The presence of both methoxy and methyl groups in this compound enhances its lipophilicity and metabolic stability compared to other fluorinated compounds .
Properties
Molecular Formula |
C9H6F5NO2 |
---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H6F5NO2/c1-15(17-2)9(16)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
InChI Key |
FIBYHOOTXADWKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Origin of Product |
United States |
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